molecular formula C15H17N3O3 B13879176 ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate

ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate

Cat. No.: B13879176
M. Wt: 287.31 g/mol
InChI Key: LNULKDUNHDBJCW-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamate group, which is known for its versatility in organic synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of 2-aminopyridine and ethyl acrylate as raw materials. The reaction is catalyzed by trifluoromethanesulfonic acid in an anhydrous ethanol solvent under nitrogen protection. The mixture is heated in an oil bath at 120-160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same raw materials and catalysts but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, in anti-cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate

InChI

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-14-6-5-12(8-13(14)16)21-10-11-4-3-7-17-9-11/h3-9H,2,10,16H2,1H3,(H,18,19)

InChI Key

LNULKDUNHDBJCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CN=CC=C2)N

Origin of Product

United States

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